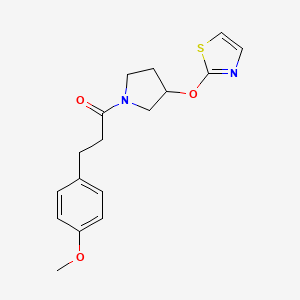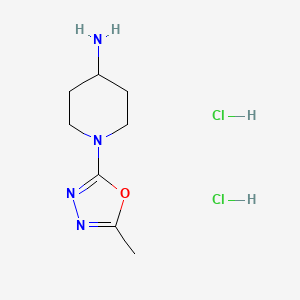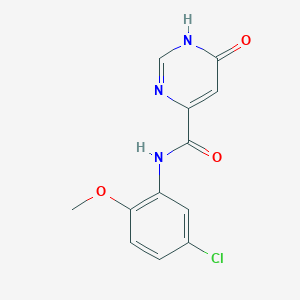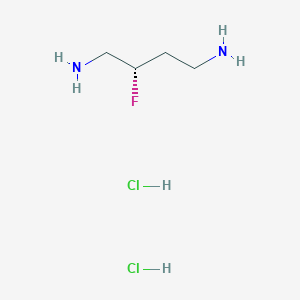
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential enzyme involved in the development and functioning of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been found to be effective in treating various autoimmune diseases and cancers.
Applications De Recherche Scientifique
Stereochemical Studies and Heterocycles Formation
Research has delved into the preparation and structural analysis of urea derivatives, including those similar to the compound , highlighting their significance in the formation of saturated heterocycles. For instance, stereochemical studies have been conducted on thiourea and urea derivatives, leading to insights into their potential applications in creating complex heterocyclic structures through ring closure and inversion processes (Fülöp, Bernáth, & Sohár, 1985). These foundational studies lay the groundwork for understanding the reactivity and transformation possibilities of compounds like "3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" in synthetic chemistry.
Crystal Structure and DFT Studies
The compound's structural characteristics have been elucidated through crystal structure determination and Density Functional Theory (DFT) studies. Such research provides detailed insights into the molecular conformation, stability, and electronic properties of urea derivatives, which are crucial for their application in materials science and molecular engineering (Sun et al., 2022). Understanding these properties is essential for designing new materials with tailored properties for specific applications.
Molecular Interaction and Antimicrobial Properties
Urea derivatives have been explored for their potential in forming protective layers on surfaces, demonstrating corrosion inhibition in metals. This application is particularly relevant in the field of materials science, where the prevention of corrosion can significantly extend the lifespan and functionality of metal-based structures (Mistry, Patel, Patel, & Jauhari, 2011). Additionally, certain urea derivatives have shown antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Patel & Shaikh, 2011). This aspect is particularly relevant for pharmaceutical and medical applications, where new antimicrobial compounds are in constant demand.
Agrochemical Research
In agrochemical research, the study of urea derivatives extends to examining their effects on plant physiology and soil chemistry. For example, research on soybean mitochondrial response to certain urea compounds has provided insights into their impact on plant metabolism, which could inform the development of safer and more effective herbicides (McDaniel & Frans, 1969).
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c1-12-3-8-18(24-23-12)27-17-6-4-16(5-7-17)25(2)19(26)22-15-10-13(20)9-14(21)11-15/h3-11H,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYISOXMPWGLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)


![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)


![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)

![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)



